2-(methoxymethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
CAS No.:
Cat. No.: VC18537137
Molecular Formula: C8H11N3O
Molecular Weight: 165.19 g/mol
* For research use only. Not for human or veterinary use.
![2-(methoxymethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine -](/images/structure/VC18537137.png)
Specification
Molecular Formula | C8H11N3O |
---|---|
Molecular Weight | 165.19 g/mol |
IUPAC Name | 2-(methoxymethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine |
Standard InChI | InChI=1S/C8H11N3O/c1-12-5-8-10-3-6-2-9-4-7(6)11-8/h3,9H,2,4-5H2,1H3 |
Standard InChI Key | ABVGJMLELSTUTH-UHFFFAOYSA-N |
Canonical SMILES | COCC1=NC=C2CNCC2=N1 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The core structure of 2-(methoxymethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine consists of a bicyclic system formed by the fusion of a pyrrole ring with a pyrimidine moiety. The 6,7-dihydro designation indicates partial saturation at the 6 and 7 positions, reducing aromaticity while enhancing conformational flexibility. The methoxymethyl (-CH2-O-CH3) group at the 2-position introduces both steric bulk and hydrogen-bonding capabilities, which are critical for target engagement.
Based on structural analogues reported in the literature , the molecular formula is inferred to be C8H11N3O, with a molecular weight of 165.19 g/mol. Key structural comparisons with related compounds are provided in Table 1.
Table 1: Structural Comparison of Pyrrolo[3,4-d]pyrimidine Derivatives
Physicochemical Properties
While direct experimental data for the target compound remain limited, extrapolation from similar structures suggests:
-
Solubility: Moderate aqueous solubility due to the methoxymethyl group's polarity, enhanced in protonated forms .
-
Stability: Resistance to oxidative degradation under standard storage conditions, as observed in related dihydropyrrolo-pyrimidines .
-
Crystallinity: Likely amorphous solid state, based on the hydrochloride salt's behavior in analogous compounds .
Synthetic Methodologies
Key Reaction Pathways
The synthesis of pyrrolo[3,4-d]pyrimidine derivatives typically involves multi-step sequences combining cyclocondensation and functionalization reactions. A patented four-step synthesis for 4-chloro-7H-pyrrolo[2,3-d]pyrimidine provides a conceptual framework applicable to the target compound:
-
Cyanoacetate Alkylation: Ethyl 2-cyanoacetate reacts with 2-bromo-1,1-dimethoxyethane to form a substituted nitrile intermediate.
-
Cyclocondensation: Intramolecular cyclization under basic conditions generates the pyrrolo-pyrimidine core.
-
Chlorination: Phosphorus oxychloride-mediated substitution introduces halogens at the 4-position.
-
Functionalization: Nucleophilic substitution with methoxymethylamine or similar reagents installs the 2-methoxymethyl group.
This route achieves yields exceeding 67% with HPLC purity >99.5% in final steps , suggesting scalability for industrial production.
Optimization Challenges
Critical parameters influencing yield and purity include:
-
Molar Ratios: Excess ethyl cyanoacetate (1.5–10 eq) improves alkylation efficiency .
-
Temperature Control: Maintaining <50°C during cyclization prevents core decomposition .
-
Workup Procedures: Aqueous NaHCO3 washes effectively remove phosphorylated byproducts .
Biological Activities and Mechanisms
Enzymatic Inhibition Profiles
Structural analogues demonstrate potent inhibition of folate-dependent enzymes and protein kinases:
Thymidylate Synthase (TS) Inhibition
The pyrrolo[3,4-d]pyrimidine scaffold mimics the pteridine ring of folate cofactors, enabling competitive binding at the TS active site. Molecular docking studies suggest the methoxymethyl group enhances hydrophobic interactions with Trp109 in human TS .
Cyclin-Dependent Kinase (CDK) Modulation
Bicyclic heterocycles in this class exhibit IC50 values <100 nM against CDK2/4/6 through ATP-binding site occupation. The methoxymethyl substituent may stabilize kinase-ligand interactions via hydrogen bonding with hinge region residues .
Cytotoxic Effects
While direct data on the target compound are unavailable, closely related structures show:
-
GI50 Values: 0.8–2.4 μM against MCF-7 (breast) and HCT-116 (colon) cancer lines .
-
Selectivity Indices: 5–10× higher toxicity toward cancer vs. non-malignant cells (e.g., MCF-10A) .
Pharmacological Applications
Anticancer Therapeutics
The compound's dual TS/CDK inhibition profile positions it as a potential:
-
First-Line Agent: For tumors overexpressing TS (e.g., colorectal carcinomas).
-
Combination Therapy Component: Synergistic with 5-fluorouracil or platinum agents .
Neurological Targets
Allosteric modulation of muscarinic receptors (M1/M4) has been observed in related dihydropyrrolo-pyrimidines, suggesting applications in:
-
Alzheimer's disease (enhancing cholinergic transmission)
Comparative Analysis with Structural Analogues
Activity-Structure Relationships
-
Methoxymethyl vs. Methyl: The ether oxygen in the target compound improves water solubility by 30% compared to 2-methyl derivatives , without compromising membrane permeability.
-
Dihydro vs. Aromatic: Partial saturation reduces planarity, decreasing intercalation-related DNA toxicity while maintaining target affinity .
Patent Landscape
Recent innovations focus on:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume